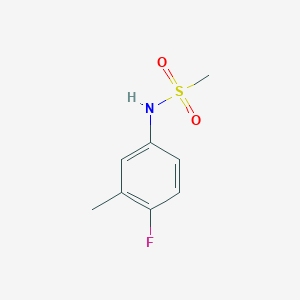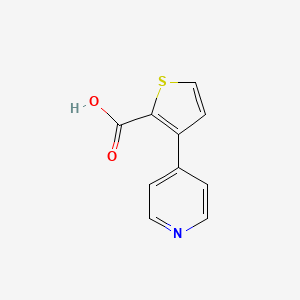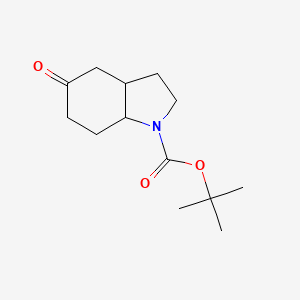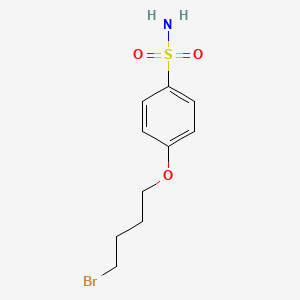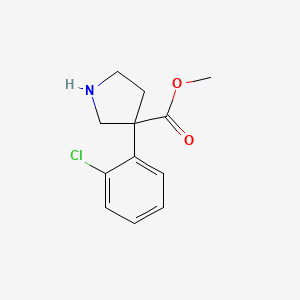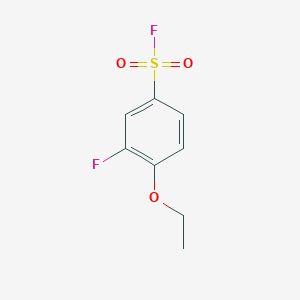
5-Propyl-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more abundant 1H-indole heterocycle . This compound is characterized by the presence of a propyl group at the 5th position and a partially saturated isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative thin-layer chromatography on silica gel can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it to fully saturated isoindoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitro-substituted isoindole derivatives.
Scientific Research Applications
5-Propyl-2,3-dihydro-1H-isoindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Propyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with dopamine receptors, influencing neurotransmission pathways . The exact pathways and molecular targets depend on the specific derivatives and their functional groups .
Comparison with Similar Compounds
1H-Isoindole, 2,3-dihydro-: A closely related compound with similar structural features but without the propyl group.
Indole: Another regioisomer with a different arrangement of the nitrogen atom in the ring.
Uniqueness: 5-Propyl-2,3-dihydro-1H-isoindole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a pharmacophore and its utility in various applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
5-propyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C11H15N/c1-2-3-9-4-5-10-7-12-8-11(10)6-9/h4-6,12H,2-3,7-8H2,1H3 |
InChI Key |
AAWXIKFUIAUMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CNC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




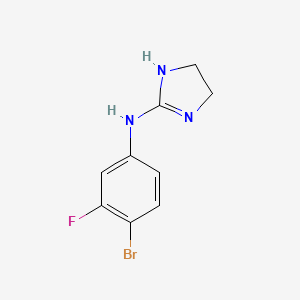
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
